molecular formula C17H15BrFNO2 B8426709 Benzyl 1-(4-bromo-2-fluorophenyl)cyclopropylcarbamate

Benzyl 1-(4-bromo-2-fluorophenyl)cyclopropylcarbamate

Cat. No. B8426709
M. Wt: 364.2 g/mol
InChI Key: BKHYRRCGJUKMBU-UHFFFAOYSA-N
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Patent
US09227971B2

Procedure details

To a cooled solution of 1-(4-bromo-2-fluorophenyl)cyclopropanamine (2.16 mmol) in DCM (10 mL) at 0° C., was added DIEA (0.75 mL, 4.32 mmol) and benzyl chloroformate (0.37 mL, 2.59 mmol). The reaction mixture was warmed to it and stirred for 1 h until LC/MS analysis indicated the reaction was complete. The reaction was quenched with HCl (1N) and extracted with DCM. Drying over MgSO4, yielded crude product which was purified by flash chromatography (gradient EtOAc/Hexanes (0-50%). HPLC-MS tR=1.31 min (UV254 nm); mass calculated for formula C17H15BrFNO2 363.02, observed LCMS m/z 363.9 (M+H)
Quantity
2.16 mmol
Type
reactant
Reaction Step One
Name
Quantity
0.75 mL
Type
reactant
Reaction Step One
Quantity
0.37 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([NH2:11])[CH2:10][CH2:9]2)=[C:4]([F:12])[CH:3]=1.CCN(C(C)C)C(C)C.Cl[C:23]([O:25][CH2:26][C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)=[O:24]>C(Cl)Cl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([NH:11][C:23](=[O:24])[O:25][CH2:26][C:27]3[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=3)[CH2:9][CH2:10]2)=[C:4]([F:12])[CH:3]=1

Inputs

Step One
Name
Quantity
2.16 mmol
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C1(CC1)N)F
Name
Quantity
0.75 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
0.37 mL
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 h until LC/MS analysis
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to it
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with HCl (1N)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying over MgSO4
CUSTOM
Type
CUSTOM
Details
yielded crude product which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (gradient EtOAc/Hexanes (0-50%)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC1=CC(=C(C=C1)C1(CC1)NC(OCC1=CC=CC=C1)=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.